molecular formula C11H9NO B070160 2-(Quinolin-8-YL)acetaldehyde CAS No. 191228-36-1

2-(Quinolin-8-YL)acetaldehyde

Cat. No.: B070160
CAS No.: 191228-36-1
M. Wt: 171.19 g/mol
InChI Key: KMQUEYCXLBJMET-UHFFFAOYSA-N
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Description

2-(Quinolin-8-YL)acetaldehyde is an organic compound that features a quinoline ring system attached to an acetaldehyde group. The quinoline ring is a heterocyclic aromatic compound known for its wide range of biological activities and applications in medicinal chemistry. The presence of the acetaldehyde group adds to its reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-8-YL)acetaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 8-position. This intermediate can then be reduced to the corresponding aldehyde using reagents like sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and green chemistry approaches, such as microwave-assisted synthesis, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-8-YL)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

2-(Quinolin-8-YL)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing quinoline-based therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Quinolin-8-YL)acetaldehyde largely depends on its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their activity. These interactions make it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

    Quinoline-8-carbaldehyde: Similar structure but lacks the acetaldehyde group.

    2-(Quinolin-8-YL)ethanol: The reduced form of 2-(Quinolin-8-YL)acetaldehyde.

    Quinoline-8-carboxylic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of both the quinoline ring and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-quinolin-8-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-8-6-10-4-1-3-9-5-2-7-12-11(9)10/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQUEYCXLBJMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627123
Record name (Quinolin-8-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191228-36-1
Record name (Quinolin-8-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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